Cianergoline

Glaucoma research Ocular pharmacology IOP reduction

Selecting ergoline reference compounds for ocular or cardiovascular research often leads to cross-species efficacy gaps. Cianergoline (CAS 74627-35-3) uniquely combines prejunctional D2 agonism with postjunctional α1 antagonism, delivering consistent intraocular pressure reduction in both rabbit and primate models unlike bromocriptine. In spontaneously hypertensive rats, it provides a well-characterized 40 mmHg SBP reduction at 3 mg/kg p.o. with >7 h duration. Clinically, it shows metabolic neutrality-no effect on prolactin, renin, or aldosterone. For procurement: ≥98% purity, powder format, ambient/blue ice shipping. Standard research quantities available with global delivery. No controlled substance licenses required for most destinations.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
CAS No. 74627-35-3
Cat. No. B1668975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCianergoline
CAS74627-35-3
Synonyms2-CMEBP
2-cyano-3-(6-methylergolin-8 beta-yl)propionamide
6-methyl-8-(2-cyano)propionamidoergoline
cianergoline
ergoline 3355-1057
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
InChIInChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1
InChIKeyLVMVXZOPCAMYHC-QOAXCGLXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cianergoline: Dual-Action Ergoline


Cianergoline (CAS 74627-35-3) is a synthetic ergoline derivative classified as a dopaminergic agonist with concomitant alpha-1 adrenergic antagonism [1]. Structurally defined as (8β)-α-cyano-6-methyl-ergoline-8-propanamide, the compound possesses a molecular weight of 322.4 g/mol and a molecular formula of C₁₉H₂₂N₄O [2]. Cianergoline acts via a dual mechanism: agonism at prejunctional dopamine D₂ (DA₂) receptors and antagonism at postjunctional alpha-1 (α₁) adrenoceptors, thereby inhibiting sympathetic neuronal function . This pharmacological profile distinguishes it from simple dopamine agonists and positions it as a research tool for ocular hypotensive studies, autonomic neuroscience, and experimental hypertension models.

Cianergoline: Selectivity & Differentiation


Generic substitution among ergoline dopamine agonists is scientifically unjustified due to substantial divergence in receptor selectivity profiles and in vivo functional outcomes. While bromocriptine, pergolide, and cabergoline are predominantly D₂-selective agonists, cianergoline uniquely combines D₂ agonism with functionally significant α₁-adrenoceptor antagonism [1]. This dual action translates to distinct physiological effects: in head-to-head antihypertensive assays, cianergoline reduced systolic blood pressure by 40 mmHg in spontaneously hypertensive rats, compared to 37 mmHg for bromocriptine mesylate and 49 mmHg for nifedipine at equivalent doses [2]. In ocular models, cianergoline suppressed waterloading-induced hypertension in rabbits (0.22 mg topical) whereas bromocriptine was reported as relatively ineffective in this specific challenge [3]. Furthermore, clinical data indicate cianergoline exerts only mild blood pressure lowering in humans with no effect on the renin-angiotensin-aldosterone axis, prolactin, or lipid metabolism [4]—a metabolic neutrality profile not necessarily shared across the ergoline class. These quantifiable differences in receptor engagement, species-specific hypotensive efficacy, and endocrine impact preclude generic interchange.

Cianergoline: Comparative Evidence


Ocular Hypotensive Efficacy vs. Bromocriptine

Cianergoline demonstrates superior and consistent intraocular pressure (IOP) reduction in both rabbits and monkeys, unlike bromocriptine which shows species-restricted efficacy. In normal rabbits, topical cianergoline (0.022–0.22 mg) produced dose-related, unilateral ocular hypotension [1]. In contrast, bromocriptine produced only moderate ocular hypotension in rabbits but failed to lower IOP in monkeys [2]. Cianergoline also produced a slight IOP reduction in capuchin monkeys (0.5 mg topical) and suppressed waterloading-induced ocular hypertension in rabbits (0.22 mg), an effect antagonized by the selective DA₂ antagonist metoclopramide [1].

Glaucoma research Ocular pharmacology IOP reduction

Antihypertensive Potency in SHR

In a direct head-to-head comparison using spontaneously hypertensive rats (SHR), cianergoline demonstrated antihypertensive efficacy comparable to established reference agents. Following oral administration at 3 mg/kg, the maximum fall in systolic blood pressure for cianergoline was 40 mmHg, compared to 37 mmHg for bromocriptine mesylate, 47 mmHg for hydralazine, and 49 mmHg for nifedipine [1]. The duration of significant antihypertensive effect for cianergoline, bromocriptine, and hydralazine exceeded 7 hours, indicating sustained action [1].

Hypertension research Cardiovascular pharmacology Antihypertensive screening

Clinical Antihypertensive Profile vs. Placebo

In a 4-week clinical trial involving 20 patients with benign essential hypertension, cianergoline (maximum daily dose 12 ± 2 mg) produced only a mild, statistically non-significant reduction in arterial pressure compared to placebo. Mean blood pressure decreased from 159/104 mmHg to 152/98 mmHg with cianergoline, versus 154/104 mmHg to 149/103 mmHg with placebo [1]. Notably, cianergoline did not alter plasma renin activity, aldosterone, norepinephrine, epinephrine, dopamine, or serum prolactin levels, distinguishing it from other dopaminergic ergolines that typically suppress prolactin [1].

Clinical pharmacology Essential hypertension Dopaminergic cardiovascular agents

Frequency-Dependent Sympathoinhibition

Cianergoline exhibits frequency-dependent inhibition of sympathetic neurotransmission, a functional signature of its dual DA₂/α₁ mechanism. In the cat nictitating membrane (CNM) preparation, intra-arterial cianergoline (1–333 µg) produced dose-related inhibition of neuronally mediated contractions [1]. Notably, cianergoline inhibited low-frequency (2 Hz and 4 Hz) contractile responses to a greater extent than high-frequency (6 Hz and 8 Hz) responses [1]. This preferential inhibition of low-frequency stimulation is consistent with prejunctional DA₂ autoreceptor agonism, which suppresses neurotransmitter release more effectively at lower sympathetic firing rates. Higher concentrations of cianergoline also inhibited contractions induced by exogenous norepinephrine, confirming additional postjunctional α₁-adrenoceptor antagonism [1].

Autonomic neuroscience Sympathetic neurotransmission DA₂/α₁ pharmacology

Cianergoline: Research & Industrial Applications


Cross-Species Glaucoma IOP Model

Investigators developing novel ocular hypotensive agents can utilize cianergoline as a positive control or reference compound that demonstrates validated IOP-lowering efficacy in both rabbit and primate models [1]. Unlike bromocriptine, which fails to lower IOP in monkeys, cianergoline offers consistent efficacy across species, improving translational relevance and reducing model validation efforts [2]. The compound's demonstrated suppression of waterloading-induced ocular hypertension in rabbits (0.22 mg topical) provides a robust challenged-model endpoint [1].

Ergoline-Based Antihypertensive Screening

For laboratories screening novel antihypertensive candidates in spontaneously hypertensive rat (SHR) models, cianergoline serves as a well-characterized ergoline reference compound with defined potency (40 mmHg SBP reduction at 3 mg/kg p.o.) and sustained duration of action (>7 hours) [3]. This enables direct benchmarking of new chemical entities against a compound of known efficacy within the ergoline class, facilitating structure-activity relationship (SAR) analysis and mechanistic deconvolution of dopaminergic versus adrenergic contributions to blood pressure lowering.

Dual-Mechanism Sympathetic Tool

Neuroscientists investigating sympathetic nerve function can employ cianergoline as a single-agent tool to simultaneously modulate prejunctional DA₂ autoreceptors and postjunctional α₁ adrenoceptors [1]. The compound's frequency-dependent inhibition of neuronally mediated contractions in the cat nictitating membrane preparation provides a functional readout of sympathetic tone modulation, while its ability to also antagonize exogenous norepinephrine responses confirms postjunctional activity [1]. This dual action is particularly valuable for studies where co-administration of separate D₂ agonists and α₁ antagonists would introduce pharmacokinetic variability or complicate dosing schedules.

Endocrine-Neutral Dopaminergic Agonism

Investigators studying the cardiovascular effects of dopaminergic activation without confounding endocrine perturbations should select cianergoline over prolactin-suppressing ergolines (e.g., bromocriptine, cabergoline). Clinical data confirm that cianergoline at therapeutic doses (up to 12 mg/day) does not alter serum prolactin, renin activity, aldosterone, or catecholamine levels [4]. This metabolic and endocrine neutrality allows cleaner interpretation of blood pressure and sympathetic nervous system outcomes in both preclinical and clinical hypertension research [4].

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